3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine
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Overview
Description
2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine is a heterocyclic compound that features a fused triazole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of 2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,3-triazoles with cyanoacetic acid derivatives, followed by cyclization under basic conditions . Another approach includes the use of hydrazonoyl halides as precursors, which react with various amines to form the desired triazolo[4,5-b]pyridine derivatives .
Industrial Production Methods
Industrial production of 2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups onto the triazole or pyridine rings.
Scientific Research Applications
2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine can be compared with other similar compounds, such as:
1,2,3-Triazolo[4,5-b]pyridine: Similar structure but lacks the diamine functionality.
Pyrazolo[4,3-b]pyridine: Another fused heterocyclic compound with different nitrogen positioning.
Thiazolo[4,5-b]pyridine: Contains a sulfur atom in place of one of the nitrogen atoms in the triazole ring.
The uniqueness of 2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine lies in its specific arrangement of nitrogen atoms and the presence of diamine groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
38359-78-3 |
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Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2H-triazolo[4,5-b]pyridine-5,7-diamine |
InChI |
InChI=1S/C5H6N6/c6-2-1-3(7)8-5-4(2)9-11-10-5/h1H,(H5,6,7,8,9,10,11) |
InChI Key |
ZUJNLNPBXSEWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNN=C2N=C1N)N |
Origin of Product |
United States |
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